[1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile
Description
Properties
IUPAC Name |
2-[1-(4-bromophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S2/c1-18-14(19-2)7-13(11(8-16)9-17)10-3-5-12(15)6-4-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKAMUBTPKPBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=C(C#N)C#N)C1=CC=C(C=C1)Br)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369192 | |
| Record name | [1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89482-72-4 | |
| Record name | [1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(4-Bromophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile (also referred to as 2-[1-(4-bromophenyl)-3,3-bis(methylthio)-2-propen-1-ylidene]propanedinitrile ) is a complex organic molecule notable for its unique structural features and potential biological activities. This compound is classified as a chalcone derivative, characterized by an α,β-unsaturated carbonyl structure which is essential for its biological reactivity and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 351.28 g/mol. Its structure includes a bromophenyl group and two methylsulfanyl groups, contributing to its distinctive chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H11BrN2S2 |
| Molecular Weight | 351.28 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Biological Activities
Chalcones, including this compound, are known for a wide range of biological activities. The following sections summarize the key areas of research concerning the biological effects of this compound.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on brominated phenolic compounds reveal their effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial efficacy due to the presence of the bromine atom in its structure .
Anticancer Properties
Chalcones are frequently studied for their anticancer potential. The unique structure of this compound allows it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Antioxidant Activity
The presence of sulfur-containing groups in the compound contributes to its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Studies
Several case studies have explored the biological activity of structurally related chalcones:
- Study on Anticancer Activity : A study evaluated the effects of various chalcone derivatives on cancer cell lines. The results showed that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of brominated compounds derived from chalcones. The findings indicated that these compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
The following compounds share structural similarities, differing primarily in aryl substituents or functional groups:
Key Observations:
Nitriles may participate in hydrogen bonding (via lone pairs on N), influencing crystallinity, whereas ketones exhibit dipole-dipole interactions .
Fluorine (4-Fluorophenyl) introduces electronegativity but reduces steric bulk, possibly enhancing metabolic stability in bioactive analogs .
Substituent Position :
- 3-Bromophenyl (meta-substitution) vs. 4-Bromophenyl (para-substitution) alters electronic distribution and steric hindrance, which could impact synthetic accessibility or crystal packing .
Solubility and Lipophilicity:
- The propanedinitrile derivative (target compound) is expected to exhibit lower solubility in polar solvents compared to ketone analogs due to reduced polarity.
Bioactivity Insights (Indirect Evidence):
- While direct data for the target compound is unavailable, bromophenyl -containing pyrazolone derivatives (e.g., 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile) demonstrated anticancer activity (IC₅₀: 30.68–60.72 µM) against MCF7 cells . This suggests that bromophenyl moieties in conjugated systems may contribute to bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
